2,5-Dihydroxy-3,4-dimethyl-benzaldehyde

描述

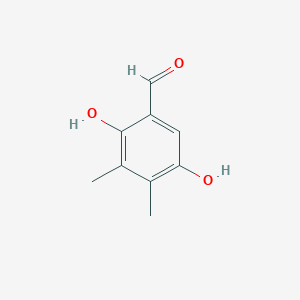

Structure

2D Structure

3D Structure

属性

分子式 |

C9H10O3 |

|---|---|

分子量 |

166.17 g/mol |

IUPAC 名称 |

2,5-dihydroxy-3,4-dimethylbenzaldehyde |

InChI |

InChI=1S/C9H10O3/c1-5-6(2)9(12)7(4-10)3-8(5)11/h3-4,11-12H,1-2H3 |

InChI 键 |

BELKEMFNMFUBLW-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C(=C1C)O)C=O)O |

产品来源 |

United States |

Chemical Transformations and Reactivity of 2,5 Dihydroxy 3,4 Dimethyl Benzaldehyde

Reactions Involving the Aldehyde Group

The aldehyde group is a key site of reactivity in 2,5-Dihydroxy-3,4-dimethyl-benzaldehyde, readily undergoing condensation, oxidation, and reduction reactions.

Condensation Reactions for Schiff Bases: The carbonyl group of the aldehyde can react with primary amines to form Schiff bases (imines). For instance, the condensation of 2,5-dihydroxybenzaldehyde (B135720) with various diamines, such as 4,4'-diaminodiphenylmethane, 1,2-diaminoethane, and 1,3-phenylenedimethanamine, has been reported to yield bis-Schiff base ligands. These reactions are typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with a basic catalyst such as piperidine, and may require heating under reflux to ensure complete reaction.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents. For example, the oxidation of substituted benzaldehydes to benzoic acids has been accomplished using reagents like benzyltrimethylammonium (B79724) chlorobromate in aqueous acetic acid. The reaction kinetics of such oxidations are often first-order with respect to both the benzaldehyde (B42025) and the oxidizing agent. The specific conditions for the oxidation of this compound would need to be optimized to account for the presence of the sensitive hydroxyl groups, which could also be susceptible to oxidation.

Reduction: The aldehyde functionality can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions is crucial to selectively reduce the aldehyde without affecting other functional groups. For instance, catalytic hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst like potassium carbonate has been shown to be an effective method for the selective reduction of aldehydes and ketones.

Reactivity of Hydroxyl Groups

The two hydroxyl groups on the aromatic ring are nucleophilic and can participate in a variety of derivatization reactions, including etherification and esterification. The relative reactivity of the two hydroxyl groups can be influenced by their position on the ring and the reaction conditions.

Derivatization, Etherification, and Esterification: The hydroxyl groups can be converted into ethers or esters to modify the compound's properties or to protect them during other chemical transformations. For example, in a study on the regioselective protection of 3,4-dihydroxybenzaldehyde (B13553), the 4-hydroxyl group was selectively protected with various protecting groups, including benzyl (B1604629) and substituted benzyl halides, in yields ranging from 67-75%. nih.gov This selectivity is often governed by the relative acidity of the phenolic hydroxyls. nih.gov Similar principles of regioselective protection can be applied to this compound. Etherification can be achieved by reacting the hydroxyl groups with alkyl halides in the presence of a base. Esterification can be carried out using acid chlorides or anhydrides.

Aromatic Ring Functionalization and Derivatization

The electron-donating hydroxyl and methyl groups activate the aromatic ring of this compound, making it susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing functional groups.

Due to the activating nature of the hydroxyl and methyl groups, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur readily on the aromatic ring. The incoming electrophile will be directed to the positions ortho and para to the activating groups. Given the substitution pattern of this compound, the remaining vacant position on the ring is the primary site for electrophilic attack. The specific regioselectivity would depend on the steric hindrance and the electronic effects of the substituents. For instance, in polysubstituted benzenes, the introduction of new functional groups can be directed by existing activating groups. rsc.org

Mechanistic Investigations of Reaction Pathways for Substituted Benzaldehydes

The study of reaction mechanisms provides valuable insights into the reactivity of substituted benzaldehydes like this compound.

Kinetic studies on the oxidation of various substituted benzaldehydes have shown that the reaction rates are influenced by the electronic effects of the substituents on the aromatic ring. For example, the oxidation of para-substituted benzaldehydes is often more sensitive to delocalization effects, while ortho- and meta-substituted compounds show a greater dependence on the field effect. A positive value for the reaction constant (ρ) in Hammett plots indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the development of an electron-deficient center in the rate-determining step. acs.org

In condensation reactions, such as the formation of Schiff bases, the mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The rate of this reaction can be influenced by the electronic nature of the substituents on both the benzaldehyde and the amine.

Advanced Spectroscopic and Analytical Characterization of 2,5 Dihydroxy 3,4 Dimethyl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy is used to identify the number and environment of hydrogen atoms (protons) in a molecule. For a derivative like 2,5-Dihydroxy-3,4-dimethyl-benzaldehyde, the spectrum would exhibit distinct signals for the aldehydic proton, aromatic proton, hydroxyl protons, and methyl protons. The chemical shift (δ) of the aldehydic proton is typically found in the downfield region, around 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic proton would appear in the aromatic region (6.5-8.0 ppm), with its exact position influenced by the electronic effects of the substituents. The hydroxyl protons can have a broad range of chemical shifts depending on concentration, solvent, and temperature, often appearing between 4.0 and 12.0 ppm. The two methyl groups would give rise to signals in the aliphatic region, typically between 2.0 and 2.5 ppm.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm. The aromatic carbons would produce signals between 110 and 160 ppm, with the carbons attached to the hydroxyl groups appearing at the lower field end of this range. The carbons of the methyl groups would be observed in the upfield region, generally between 10 and 20 ppm.

| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 200 |

| Aromatic (Ar-H) | 6.5 - 8.0 | 110 - 160 |

| Hydroxyl (-OH) | 4.0 - 12.0 | N/A |

| Methyl (-CH₃) | 2.0 - 2.5 | 10 - 20 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

In the IR spectrum of a this compound derivative, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. The sharpness and exact position of this band can provide information about hydrogen bonding. The C=O stretching vibration of the aldehyde group would give a strong, sharp peak typically in the range of 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. The C-H stretching of the methyl and aromatic groups would be observed around 2850-3100 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C=O stretch are typically strong. The symmetric stretching of the aromatic ring is a particularly strong feature in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | Weak |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 (strong) | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong |

| Alkyl/Aryl C-H | C-H Stretch | 2850 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern is also highly informative. Common fragmentation pathways for benzaldehyde (B42025) derivatives include the loss of the formyl radical (-CHO) or a hydrogen atom from the aldehyde group, leading to characteristic fragment ions. For instance, the loss of a hydrogen atom (M-1) is often observed. The loss of the entire aldehyde group (M-29) is also a common fragmentation. Further fragmentation of the aromatic ring can also occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) and molar absorptivities (ε) are characteristic of the electronic structure of the compound.

Aromatic compounds like this compound derivatives exhibit characteristic UV-Vis absorption bands arising from π → π* and n → π* electronic transitions. The presence of the hydroxyl and aldehyde substituents on the benzene (B151609) ring, which act as auxochromes and chromophores respectively, influences the position and intensity of these absorption bands. Typically, substituted benzaldehydes show strong absorptions in the UV region. For dihydroxy-substituted benzaldehydes, one can expect absorption bands in the range of 250-400 nm. The exact λ_max values are sensitive to the solvent polarity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This experimental data is then compared with the calculated percentages based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the elemental composition and purity of the sample. For a compound like this compound (C₉H₁₀O₃), the theoretical elemental composition would be approximately 65.05% Carbon, 6.07% Hydrogen, and 28.88% Oxygen.

| Element | Theoretical Percentage for C₉H₁₀O₃ |

|---|---|

| Carbon (C) | 65.05% |

| Hydrogen (H) | 6.07% |

| Oxygen (O) | 28.88% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. For derivatives of this compound, X-ray crystallography would reveal the planarity of the benzene ring, the conformation of the aldehyde and hydroxyl groups, and how the molecules pack in the crystal lattice. The presence of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, as well as intermolecular hydrogen bonding, would be clearly elucidated.

Theoretical and Computational Chemistry Studies of 2,5 Dihydroxy 3,4 Dimethyl Benzaldehyde and Analogues

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and molecular geometry of organic compounds. These methods are frequently used to predict molecular properties and reactivity. For substituted benzaldehydes, DFT calculations with basis sets such as B3LYP/6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate vibrational frequencies. Such studies on analogous compounds have provided insights into intramolecular hydrogen bonding and the planarity of the benzaldehyde (B42025) moiety.

Frontier Molecular Orbital (FMO) analysis is crucial in understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. For various substituted benzaldehydes and related phenolic compounds, FMO analysis has been used to predict their reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of the charge transfer interactions occurring within the molecule.

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive). In studies of similar benzaldehyde derivatives, the MEP surface has been instrumental in identifying the nucleophilic regions around the carbonyl oxygen and hydroxyl groups and the electrophilic regions around the hydrogen atoms.

Nuclear Quadrupole Coupling Constant (NQCC) calculations offer detailed information about the electronic environment of quadrupolar nuclei (those with spin I > 1/2), such as ¹⁴N, ³⁵Cl, and ¹⁷O. These calculations are sensitive to the local electronic structure and can provide valuable data on bonding and intermolecular interactions. While no specific NQCC studies on 2,5-Dihydroxy-3,4-dimethyl-benzaldehyde were found, this technique has been applied to other organic molecules to probe the nature of chemical bonds and hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of a molecule and the nature of its intermolecular interactions in different environments, such as in solution or in a crystal lattice. For substituted benzaldehydes, MD simulations could be employed to understand how the hydroxyl and methyl groups influence the conformational preferences of the aldehyde group and how the molecule interacts with solvents or biological macromolecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Spectroscopic Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural or property descriptors of a set of compounds with a particular property of interest, such as reactivity or a spectroscopic parameter. acs.orgunicamp.brnih.gov For substituted benzaldehydes, QSPR models have been developed to predict properties like ¹⁷O NMR chemical shifts. acs.orgunicamp.brnih.gov These models typically use a variety of electronic and steric descriptors calculated from the optimized molecular geometries. acs.orgunicamp.brnih.gov Although no QSPR models specific to this compound have been reported, the methodology is well-suited for predicting its properties based on a training set of similar compounds. acs.orgunicamp.brnih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. rsc.org Methods like DFT can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For reactions involving substituted benzaldehydes, such as their oxidation or condensation reactions, computational studies can provide a detailed understanding of the reaction pathways and the factors that control selectivity. nih.govacs.org While specific mechanistic studies on this compound are not available, the established computational methodologies are readily applicable to investigate its reactivity. nih.govacs.org

Applications and Advanced Materials Science Incorporating 2,5 Dihydroxy 3,4 Dimethyl Benzaldehyde Moieties

Role as Versatile Building Blocks in Complex Organic Synthesis

The inherent reactivity of its functional groups makes 2,5-Dihydroxy-3,4-dimethyl-benzaldehyde a versatile precursor for the synthesis of more complex molecules. The aldehyde group can readily undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions. The hydroxyl groups offer sites for etherification and esterification, enabling the attachment of a wide range of other chemical entities.

Due to its bifunctional nature (possessing both aldehyde and hydroxyl groups), this compound is a candidate for the synthesis of polymeric materials through polycondensation reactions. farabi.universityresearchgate.net In such reactions, the aldehyde and hydroxyl groups can react with suitable co-monomers to form extended polymer chains. For instance, condensation with phenols could lead to the formation of calixarene-like structures or other phenolic resins. The dimethyl substituents on the aromatic ring would influence the solubility and processing characteristics of the resulting polymers. While specific studies on the polymerization of this compound are not prevalent, the synthesis of polymers from related dihydroxy/dialkoxybenzene moieties is an established field. academie-sciences.fr

Aromatic aldehydes are valuable precursors for the synthesis of conjugated systems, which are of interest for their electronic and optical properties. The aldehyde group of this compound can be utilized in reactions such as the Wittig or Horner-Wadsworth-Emmons reactions to form vinyl linkages, thereby extending the conjugated π-system. researchgate.net The electronic properties of the resulting conjugated molecules can be tuned by the nature of the substituents on the aromatic ring. The electron-donating hydroxyl and methyl groups on the this compound moiety would be expected to influence the HOMO and LUMO energy levels of the resulting conjugated systems. Poly(azomethine)s, which are conjugated polymers, have been synthesized through the polycondensation of diformyl compounds with diamines, highlighting a potential pathway for incorporating the this compound unit into such materials. acs.org

Advanced Applications in Organic Electronic Devices (e.g., OLEDs, OPVs, OFETs)

Conjugated polymers and small molecules are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While there is no specific literature detailing the use of this compound in these applications, its potential as a building block for conjugated materials suggests its relevance. The electronic properties imparted by the dihydroxy and dimethyl substituted benzene (B151609) ring could be advantageous in designing materials with specific energy levels for efficient charge injection, transport, and recombination in such devices. The development of novel conjugated materials from various benzaldehyde (B42025) derivatives is an active area of research aimed at improving the performance and stability of organic electronic devices.

Intermediates for the Development of Novel Functional Materials

The chemical versatility of this compound makes it a valuable intermediate for the synthesis of a wide array of functional materials. The aldehyde and hydroxyl groups can serve as handles for the introduction of other functional moieties, leading to materials with tailored properties. For example, the hydroxyl groups can be used to attach this molecule to surfaces or to other molecular scaffolds. The aldehyde group can be transformed into other functional groups, further expanding the range of possible derivatives. The synthesis of hydroquinone (B1673460) dialdehydes and their derivatives has been explored for various applications, indicating the utility of this class of compounds as intermediates. nih.gov

Synthesis of Schiff Base Ligands for Coordination Chemistry and Catalysis

One of the most prominent applications of aromatic aldehydes is in the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction of an aldehyde with a primary amine. scispace.com The resulting imine (or azomethine) group, in conjunction with other donor atoms in the molecule, can coordinate to metal ions to form stable complexes.

While specific studies on Schiff bases derived from this compound are not widely reported, the synthesis of Schiff bases from other dihydroxybenzaldehydes, such as 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxybenzaldehyde (B13553), is well-documented. nih.govnih.govijser.in For example, the condensation of 3,4-dihydroxybenzaldehyde with various diamines yields di-Schiff base ligands that can form multinuclear metal complexes. nih.govnih.gov It is highly probable that this compound would react in a similar fashion with a variety of primary amines to produce a range of Schiff base ligands.

The general synthetic route for the formation of a Schiff base from this compound and a generic primary amine (R-NH₂) is depicted below:

Hypothetical reaction scheme for the synthesis of a Schiff base from this compound.

These Schiff base ligands, featuring oxygen and nitrogen donor atoms, are excellent chelating agents for a wide variety of metal ions. The resulting metal complexes have diverse applications, including in catalysis. Schiff base complexes have been shown to be effective catalysts for a range of organic transformations, such as oxidation, reduction, and condensation reactions. mdpi.comresearchgate.net The specific catalytic activity is influenced by the nature of the metal center and the steric and electronic properties of the Schiff base ligand. The presence of the dimethyl groups on the aromatic ring of a ligand derived from this compound would likely impact the solubility, stability, and catalytic performance of its metal complexes.

Below is a table summarizing the types of Schiff base ligands that could be hypothetically synthesized from this compound and various amines, along with their potential applications in coordination chemistry and catalysis.

| Amine Reactant | Hypothetical Schiff Base Ligand | Potential Metal Complexes | Potential Catalytic Applications |

| Aniline | N-(2,5-dihydroxy-3,4-dimethylbenzylidene)aniline | Co(II), Ni(II), Cu(II), Zn(II) | Oxidation of alcohols, epoxidation of alkenes |

| Ethylenediamine | N,N'-bis(2,5-dihydroxy-3,4-dimethylbenzylidene)ethane-1,2-diamine | Mn(III), Fe(III), Ru(II) | Asymmetric synthesis, C-C bond formation |

| o-Phenylenediamine | N,N'-bis(2,5-dihydroxy-3,4-dimethylbenzylidene)benzene-1,2-diamine | V(IV), Mo(VI) | Oxygen transfer reactions |

| Amino acids (e.g., Glycine) | 2-((2,5-dihydroxy-3,4-dimethylbenzylidene)amino)acetic acid | Pd(II), Pt(II) | Cross-coupling reactions |

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2,5-Dihydroxy-3,4-dimethyl-benzaldehyde will increasingly focus on green and sustainable chemistry principles to minimize environmental impact and improve efficiency. Traditional methods often rely on harsh reagents and generate significant waste. Emerging research is geared towards developing cleaner, more atom-economical routes.

One promising avenue is the adoption of flow chemistry . Continuous-flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and selectivity compared to batch processes. beilstein-journals.orgscispace.com For instance, the synthesis of benzaldehyde (B42025) derivatives in microreactors has demonstrated a significant reduction in reaction times and by-product formation. google.com Applying a flow-based protocol to the multi-step synthesis of a complex benzaldehyde like this compound could streamline the process, enhance safety, and facilitate easier scale-up.

Biocatalysis represents another cornerstone of sustainable synthesis. The use of enzymes, such as benzaldehyde lyase, can facilitate specific C-C bond formations under mild, aqueous conditions, offering a green alternative to traditional chemical catalysts. rsc.org Research into engineering enzymes or discovering novel biocatalysts with specificity for polysubstituted aromatic substrates will be crucial. This approach aligns with the broader trend in the fragrance and fine chemical industries to utilize biotransformation for creating natural and sustainable molecules. mdpi.com

Furthermore, the development of novel catalytic systems is a key research direction. This includes the computational screening of catalysts to identify more efficient and selective options for reactions like formylation or hydroxylation of substituted aromatic rings. researchgate.net For example, nanometer-sized catalysts, such as Co-ZIF, have shown high conversion and selectivity in the oxidation of toluene (B28343) to benzaldehyde, a process that could be adapted for more complex substrates. mdpi.com The exploration of sustainable routes for producing phenolic compounds from renewable feedstocks like lignin (B12514952) also presents a long-term vision for sourcing the core structure of molecules like this compound. researchgate.netacs.org

Interactive Table: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges for this compound |

| Traditional Batch Synthesis | Well-established procedures | Often involves harsh reagents, significant waste, and poor atom economy. |

| Flow Chemistry | Enhanced safety, better process control, higher yields, easier scale-up. beilstein-journals.orgscispace.com | Requires specialized equipment and optimization of flow parameters for multi-step synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. rsc.org | Identification and engineering of specific enzymes for the substrate's unique substitution pattern. |

| Novel Catalysis | Potential for high efficiency and selectivity, use of earth-abundant metals. researchgate.netmdpi.com | Catalyst discovery and optimization, ensuring stability and recyclability. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is fundamental to process optimization. Advanced spectroscopic techniques are enabling chemists to move from offline analysis of final products to real-time, in-situ monitoring of reactions as they occur. This is a key aspect of Process Analytical Technology (PAT), which aims to design, analyze, and control manufacturing through timely measurements of critical process parameters. europeanpharmaceuticalreview.comsut.ac.thnih.govengineering.org.cn

Raman spectroscopy is a powerful tool for in-situ monitoring due to its non-invasive nature and insensitivity to aqueous media. Fiber-optic probes can be placed directly into a reaction vessel or outside a translucent container to collect data in real-time. researchgate.net This has been successfully applied to monitor challenging reactions, such as those involving air- and moisture-sensitive Grignard reagents, which could be part of a synthetic route to this compound. acs.orgmdpi.com The ability to track the consumption of reactants and the formation of intermediates and products provides invaluable kinetic data for process optimization. nih.gov

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information during a reaction. It allows for the unambiguous identification of transient intermediates and the quantification of all species in the reaction mixture over time. While traditionally a slower technique, advancements are making it more applicable for real-time monitoring. mdpi.com

The integration of these spectroscopic tools into the crystallization process of this compound can also be transformative. PAT tools like real-time microscopy and in-situ spectroscopy can monitor crystal size, shape, and polymorphic form, ensuring consistent product quality. europeanpharmaceuticalreview.comsut.ac.thengineering.org.cnacs.org

Interactive Table: In-situ Monitoring Techniques

| Technique | Information Provided | Applicability to Synthesis of this compound |

| Raman Spectroscopy | Vibrational modes, functional group changes, concentration of species. researchgate.net | Real-time monitoring of bond formation/cleavage, catalyst behavior, and crystallization. acs.org |

| NMR Spectroscopy | Detailed molecular structure, identification of intermediates, quantitative analysis. mdpi.com | Mechanistic studies, kinetic profiling, and by-product identification. |

| FTIR Spectroscopy | Functional group analysis, concentration changes. | Complementary to Raman for monitoring reactions involving polar functional groups. |

| Real-time Microscopy | Crystal size, shape, and morphology during crystallization. europeanpharmaceuticalreview.com | Optimization of purification and isolation steps to control final product attributes. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of new molecules. synthiaonline.com For a compound like this compound, these computational tools can accelerate development from initial synthesis planning to the prediction of its properties and potential applications.

Furthermore, ML models can be trained to predict the properties of molecules with high accuracy. This includes fundamental physicochemical properties as well as complex spectroscopic data like NMR and IR spectra. aalto.fiscitechdaily.comresearchgate.netresearchgate.net For this compound, this means that its spectral characteristics could be predicted before it is even synthesized, aiding in its identification and characterization.

Looking further ahead, generative models offer the exciting possibility of de novo molecular design. These AI systems can generate novel chemical structures that are optimized for a specific set of desired properties. researchgate.netisct.ac.jparxiv.orgacs.orgarxiv.org For instance, a generative model could be tasked with designing analogues of this compound with enhanced fragrance profiles or specific electronic properties for materials science applications. This data-driven approach allows for a more targeted and efficient exploration of chemical space. nih.govrsc.orgacs.org

Interactive Table: AI and Machine Learning Applications

| Application | Description | Potential Impact on this compound |

| AI Retrosynthesis | Algorithms propose synthetic pathways by deconstructing the target molecule. chemcopilot.comacs.org | Faster and more innovative design of manufacturing routes. |

| Property Prediction | ML models predict physicochemical and spectroscopic properties from molecular structure. aalto.firesearchgate.net | A priori knowledge of properties to guide synthesis and application development. |

| Generative Models | AI generates new molecules with optimized, user-defined properties. researchgate.netisct.ac.jp | Design of novel analogues with tailored functionalities (e.g., fragrance, electronic properties). |

| Catalyst Screening | Computational methods to identify optimal catalysts for specific reactions. researchgate.net | Accelerating the development of more efficient and sustainable synthetic processes. |

Rational Molecular Engineering for Tailored Functional Materials

The specific arrangement of hydroxyl, methyl, and aldehyde groups on the aromatic ring of this compound provides a versatile scaffold for rational molecular engineering . This involves the deliberate design and synthesis of new molecules with precisely controlled properties for use in advanced functional materials.

The presence of multiple functional groups allows for its use as a building block in the synthesis of more complex structures. For example, the aldehyde group can be readily transformed into other functionalities or used in condensation reactions to form polymers or macrocycles. The hydroxyl groups can be used to tune solubility, engage in hydrogen bonding for self-assembly, or coordinate with metal ions.

A particularly promising area is the development of photoactive materials . The electronic properties of aromatic compounds can be significantly influenced by their substitution pattern. acs.org By modifying the structure of this compound, it may be possible to create new molecules with tailored absorption and emission spectra for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. aip.orgresearchgate.nettechexplorist.com The design of such materials can be guided by quantum chemistry calculations to predict their excited-state properties. rsc.org

Furthermore, the principles of supramolecular chemistry can be applied to control the assembly of this compound derivatives in the solid state or in solution. The hydroxyl groups can direct the formation of specific hydrogen-bonding networks, leading to the creation of materials with ordered structures and unique collective properties. This bottom-up approach to materials design is essential for creating functional organic solids with applications in areas like nonlinear optics or porous materials. The development of hybrid organic-inorganic thin films through techniques like molecular layer deposition using aromatic linkers is another avenue for creating functional surfaces with tailored properties. rsc.org

常见问题

Q. What are the recommended synthetic routes for preparing 2,5-Dihydroxy-3,4-dimethyl-benzaldehyde, and how can hydroxyl/methyl group regioselectivity be achieved?

- Methodological Answer : Synthesis typically starts with a dihydroxybenzaldehyde precursor. For example, selective protection of hydroxyl groups (e.g., using benzyl or acetyl groups) followed by Friedel-Crafts alkylation or methylation can introduce methyl groups at positions 3 and 4 . Bromination or other electrophilic substitutions may require directing groups; for instance, prior benzylation of specific hydroxyl groups can guide regioselectivity . Deprotection under mild acidic or catalytic hydrogenation conditions yields the final product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify hydroxyl, methyl, and aldehyde protons, with chemical shifts influenced by electron-withdrawing/donating substituents. Aromatic protons show splitting patterns reflective of substitution .

- IR : Strong absorption bands for -OH (3200–3600 cm), aldehyde C=O (~1700 cm), and aromatic C-H stretches.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHO), while fragmentation patterns reveal structural motifs. Compare with databases like NIST or PubChem for validation .

Q. How can impurities in this compound be removed during purification?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective for removing non-volatile impurities. For thermally stable compounds, sublimation under reduced pressure can isolate high-purity crystals, as demonstrated in thermodynamic studies of similar hydroxybenzaldehydes . Chromatography (e.g., silica gel TLC or HPLC with C18 columns) resolves structurally similar byproducts.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Waste should be segregated into halogenated/non-halogenated containers and disposed via certified hazardous waste services. Spill kits with inert adsorbents (e.g., vermiculite) are recommended .

Advanced Research Questions

Q. How do the methyl and hydroxyl groups influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The electron-donating methyl groups activate the aromatic ring at positions 3 and 4, while hydroxyl groups at 2 and 5 act as strong ortho/para directors. For bromination, the para position to the hydroxyl group (position 6) is favored. Computational modeling (e.g., DFT) can predict regioselectivity, validated by experimental LC-MS or H NMR tracking of reaction intermediates .

Q. What analytical challenges arise when quantifying trace amounts of this compound in complex mixtures?

- Methodological Answer : Matrix interference from phenols or aldehydes requires selective detection. Derivatization (e.g., forming hydrazones with 2,4-dinitrophenylhydrazine) enhances UV/Vis or fluorescence detection limits. GC-MS with DB-5MS columns (30 m × 0.25 mm ID) and programmed temperature gradients (50–300°C at 10°C/min) resolves volatile derivatives. For non-volatile matrices, UPLC-MS/MS with MRM transitions improves specificity .

Q. How can conflicting thermodynamic data (e.g., sublimation enthalpy) be reconciled?

- Methodological Answer : Discrepancies may arise from purity differences or measurement techniques (e.g., static vs. dynamic sublimation). Cross-validate using differential scanning calorimetry (DSC) for phase transitions and Knudsen effusion mass spectrometry for vapor pressure. Reference standardized data from NIST or peer-reviewed studies under controlled conditions .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Methodological Answer : Use flow chemistry to control exothermic reactions (e.g., Friedel-Crafts). In situ IR or Raman spectroscopy monitors reaction progress. Catalytic systems (e.g., FeCl/SiO) reduce byproduct formation. Scale-up trials should prioritize solvent recycling (e.g., ethanol) and green chemistry principles .

Q. How does the compound’s thermodynamic stability impact its storage and application in high-temperature studies?

- Methodological Answer : Hydroxybenzaldehydes are prone to oxidation; store under inert gas (N/Ar) at –20°C. Thermogravimetric analysis (TGA) determines decomposition thresholds (e.g., >150°C). For high-temperature applications, stabilize with antioxidants (e.g., BHT) or encapsulate in cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。